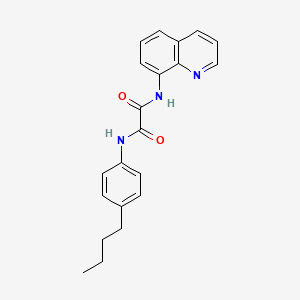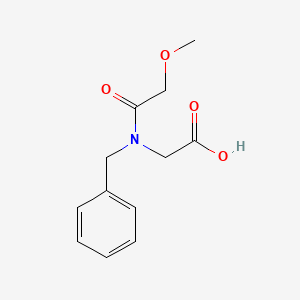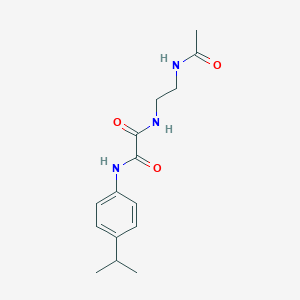
N-(4-butylphenyl)-N'-quinolin-8-yloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-N'-quinolin-8-yloxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It was first discovered in 1992 and has since been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer.
Mecanismo De Acción
N-(4-butylphenyl)-N'-quinolin-8-yloxamide selectively blocks the ETA receptor, which is responsible for vasoconstriction, inflammation, and fibrosis. By blocking the ETA receptor, N-(4-butylphenyl)-N'-quinolin-8-yloxamide can induce vasodilation, reduce inflammation, and prevent fibrosis.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammation, anti-fibrosis, and anti-cancer. It can reduce blood pressure in hypertensive patients, prevent the development of pulmonary hypertension, and attenuate the progression of fibrotic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has advantages and limitations for lab experiments. The advantages include its high selectivity for the ETA receptor, which allows for specific targeting of the receptor, and its potent vasodilatory effect, which can be used to study the regulation of blood pressure. The limitations include its low solubility in water, which can make it difficult to dissolve in physiological buffers, and its potential toxicity, which can affect cell viability in vitro.
Direcciones Futuras
There are several future directions for the research of N-(4-butylphenyl)-N'-quinolin-8-yloxamide. One direction is the development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of N-(4-butylphenyl)-N'-quinolin-8-yloxamide in other diseases, such as cancer and fibrotic diseases. Additionally, the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of N-(4-butylphenyl)-N'-quinolin-8-yloxamide need to be further elucidated.
Métodos De Síntesis
N-(4-butylphenyl)-N'-quinolin-8-yloxamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc/t-Bu strategy. The most commonly used method involves the solid-phase peptide synthesis, which starts with the coupling of Fmoc-protected amino acid onto a resin. The peptide chain is then elongated through repetitive cycles of deprotection and coupling until the desired sequence is obtained. The final product is cleaved from the resin and purified by HPLC.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. It has been shown to have a potent vasodilatory effect and can reduce blood pressure in hypertensive patients. N-(4-butylphenyl)-N'-quinolin-8-yloxamide also has anti-inflammatory and anti-fibrotic properties, which make it a potential candidate for the treatment of pulmonary hypertension and fibrotic diseases.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-N'-quinolin-8-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-3-6-15-10-12-17(13-11-15)23-20(25)21(26)24-18-9-4-7-16-8-5-14-22-19(16)18/h4-5,7-14H,2-3,6H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVOYPWJPLZHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N'-quinolin-8-yloxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)

![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)